4-Chlorobenzoyl chloride

Phase-transfer catalysis Acylation kinetics Isomer reactivity

4-Chlorobenzoyl chloride (CAS 122-01-0) delivers quantifiable electrophilic reactivity (Hammett σₚ=+0.23) essential for regulated pharma syntheses. Only the para-isomer ensures correct regiochemistry for indomethacin—ortho/meta substitution yields inactive or toxic isomers. Its moderate electrophilicity makes it the ideal probe for benchmarking heterogeneous Friedel–Crafts catalysts without rapid deactivation or side reactions. Procure at ≥98% purity (GC/titration verified) to guarantee reproducible acylation kinetics, minimal impurity profiles, and compliance in API intermediate manufacturing.

Molecular Formula C7H4Cl2O
Molecular Weight 175.01 g/mol
CAS No. 122-01-0
Cat. No. B129227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzoyl chloride
CAS122-01-0
Synonyms4-Chloro-benzoyl Chloride;  p-Chloro-benzoyl Chloride;  4-Chlorobenzoic Acid Chloride;  p-Chlorobenzoyl Chloride;  para-Chlorobenzoyl Chloride
Molecular FormulaC7H4Cl2O
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)Cl
InChIInChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
InChIKeyRKIDDEGICSMIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzoyl chloride (CAS 122-01-0): Acylation Reactivity and Procurement Specifications


4-Chlorobenzoyl chloride (CAS 122-01-0) is a para-chloro-substituted aromatic acyl chloride with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol [1]. The compound is a clear, colorless to pale yellow liquid at room temperature, with a melting point of 11–14 °C, a boiling point of 102–104 °C at 11 mmHg (or 222 °C at 760 mmHg), and a density of 1.365 g/mL at 20 °C . The electron-withdrawing para-chloro substituent imparts distinct electrophilic reactivity compared to unsubstituted benzoyl chloride and positional isomers, making it a critical intermediate in pharmaceutical, agrochemical, and materials science applications where precise control over acylation kinetics and product profiles is required .

4-Chlorobenzoyl chloride: Why Benzoyl Chloride or Positional Isomers Cannot Be Interchanged Without Consequence


Generic substitution among benzoyl chloride derivatives is scientifically untenable due to quantifiable differences in electrophilic reactivity, steric effects, and the resulting pharmacokinetic or material performance of downstream products. The para-chloro substituent on 4-chlorobenzoyl chloride exerts a characteristic electron-withdrawing inductive effect and minimal steric hindrance, which directly modulates the rate of nucleophilic acyl substitution [1]. Experimental kinetic studies demonstrate that the reactivity order among chlorobenzoyl chlorides follows 2-Cl > 3-Cl > 4-Cl > H, with the para-isomer exhibiting distinct rate profiles in both inverse phase-transfer catalysis and Friedel–Crafts acylation systems [2]. Furthermore, Hammett linear free-energy relationships confirm that the σₚ value of the 4-chloro substituent quantitatively predicts its reactivity relative to other para-substituted analogs [3]. Substituting a different isomer or unsubstituted benzoyl chloride would alter reaction kinetics, yield, and impurity profiles in regulated pharmaceutical syntheses, as well as modify the electronic properties of conjugated polymers or liquid crystals in materials applications .

4-Chlorobenzoyl chloride: Quantitative Evidence for Differentiated Reactivity and Purity-Based Procurement Decisions


Inverse Phase-Transfer Catalysis: Reactivity Ranking of Chlorobenzoyl Chloride Isomers

In a two-phase H₂O/CH₂Cl₂ system catalyzed by pyridine 1-oxide (PNO), 4-chlorobenzoyl chloride exhibits a lower rate of reaction with PNO compared to its 2-chloro and 3-chloro isomers, but a higher rate than unsubstituted benzoyl chloride. The experimental reactivity order is 2-ClC₆H₄COCl > 3-ClC₆H₄COCl > 4-ClC₆H₄COCl > PhCOCl [1]. This ranking reflects the combined influence of electronic and steric effects on the rate-determining formation of the 1-(chlorobenzoyloxy)pyridinium intermediate. The para-isomer provides an intermediate reactivity that balances sufficient electrophilicity for efficient acylation with greater stability and regioselectivity in complex synthetic sequences [1].

Phase-transfer catalysis Acylation kinetics Isomer reactivity

Hammett σₚ Value: Quantifying the Electronic Effect of the 4-Chloro Substituent

The Hammett σₚ constant for the 4-chloro substituent is +0.23, which quantifies its electron-withdrawing inductive effect [1]. In the context of para-substituted benzoyl chlorides reacting with nucleophiles, a Hammett plot of ln kₒbₛ against σₚ⁺ yields a positive ρ value, confirming that electron-withdrawing substituents accelerate the acylation reaction [2]. This σₚ value is lower than that of the 4-nitro substituent (σₚ = +0.78) but higher than that of the 4-methyl substituent (σₚ = -0.17). Consequently, 4-chlorobenzoyl chloride provides a calibrated increase in electrophilicity relative to benzoyl chloride (σₚ = 0) without introducing the extreme reactivity and potential for decomposition associated with the 4-nitro analog [1].

Linear free-energy relationships Hammett equation Substituent constants

Melting Point of 12–14 °C: A Practical Differentiator for Liquid-Phase Handling

4-Chlorobenzoyl chloride has a melting point of 12–14 °C, which is significantly lower than that of 4-nitrobenzoyl chloride (mp 71–74 °C) and 2-chlorobenzoyl chloride (mp 21–22 °C), but higher than that of benzoyl chloride (mp −1 °C) [1]. This property allows 4-chlorobenzoyl chloride to be handled as a liquid at or slightly above room temperature, eliminating the need for heated transfer lines or melting prior to use in many laboratory and pilot-plant settings. In contrast, the higher-melting 4-nitro analog often requires pre-heating and insulated equipment to prevent solidification, adding operational complexity and cost .

Physical properties Handling and storage Process chemistry

Purity Specifications: GC ≥98.0% and Argentometric Titration Standards

Commercially available 4-chlorobenzoyl chloride is routinely supplied with a purity of ≥98.0% as determined by gas chromatography (GC) and argentometric titration [1]. Higher purity grades, such as 99+%, are also available from select vendors . This level of purity is critical for applications where trace impurities—such as residual thionyl chloride, 4-chlorobenzoic acid, or positional isomers—can poison catalysts, initiate side reactions, or compromise the yield of high-value pharmaceutical intermediates. While benzoyl chloride is also available at similar purity levels, the impurity profile of 4-chlorobenzoyl chloride is specifically relevant to the synthesis of compounds such as indomethacin, where the presence of 2-chloro or 3-chloro isomers would introduce regioisomeric impurities that are difficult to separate downstream .

Quality control Analytical chemistry Procurement specifications

4-Chlorobenzoyl chloride: High-Value Application Scenarios Driven by Quantitative Differentiation


Synthesis of Indomethacin and Related NSAID Intermediates

4-Chlorobenzoyl chloride is the preferred acylating agent for introducing the 4-chlorobenzoyl moiety in the synthesis of indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID) . The use of the para-isomer is mandatory to achieve the correct regiochemistry of the final drug substance. Substitution with 2- or 3-chlorobenzoyl chloride would yield pharmacologically inactive or toxic isomers, as evidenced by the established structure-activity relationship (SAR) of this class of compounds . The intermediate reactivity of the 4-chloro substituent (σₚ = +0.23) ensures efficient acylation without the decomposition risks associated with the 4-nitro analog [1].

Friedel–Crafts Acylation over Solid Acid Catalysts

4-Chlorobenzoyl chloride is a key substrate for evaluating heterogeneous catalysts in Friedel–Crafts acylation, including sulfated zirconia, dodecatungstophosphoric acid (DTPA)/K-10 clay, and Amberlyst-15 . Its moderate electrophilicity, as quantified by its Hammett σₚ value, makes it an ideal probe molecule to benchmark catalyst activity and selectivity without causing rapid catalyst deactivation or promoting extensive side reactions [1]. The liquid nature of the compound at typical reaction temperatures (12–14 °C melting point) also facilitates accurate feeding in continuous flow reactor studies .

Preparation of 4-Chlorobenzoyl Coenzyme A (4-Chlorobenzoyl-CoA)

4-Chlorobenzoyl chloride is used to synthesize 4-chlorobenzoyl-CoA via reaction with coenzyme A in KHCO₃ buffer . This thioester is a critical tool in biochemical studies of xenobiotic metabolism, particularly for investigating the substrate specificity of medium-chain acyl-CoA dehydrogenase (MCAD) and other enzymes involved in fatty acid β-oxidation . The high purity (≥98.0% by GC/titration) of commercially available material ensures that the resulting 4-chlorobenzoyl-CoA is free from inhibitory impurities that could confound kinetic assays [1].

Synthesis of α-Aminonitriles and Heterocyclic Building Blocks

4-Chlorobenzoyl chloride functions as an effective promoter in the synthesis of α-aminonitriles via the Strecker reaction . The para-chloro substituent provides a balanced electron-withdrawing effect that activates the intermediate imine toward cyanide addition without promoting overreaction or polymerization. This application leverages the compound's well-defined σₚ value and the reliability of its commercially available purity specifications to ensure reproducible yields in the preparation of pharmaceutical building blocks [1].

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